molecular formula C9H13BF3KO B15299482 Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide

Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide

Cat. No.: B15299482
M. Wt: 244.11 g/mol
InChI Key: ATTYRPDFYQJFKZ-UHFFFAOYSA-N
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Description

Potassium trifluoro[3-(oxolan-3-yl)bicyclo[111]pentan-1-yl]boranuide is a compound that features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by nucleophilic substitution reactions . Another approach involves the cyclization of cyclobutyl aryl ketones or the use of substituted [1.1.1]propellanes .

Industrial Production Methods

Industrial production methods for this compound are still under development, as the unique properties of the bicyclo[1.1.1]pentane core present synthetic challenges. advancements in the functionalization of bridge positions in bicyclo[1.1.1]pentane derivatives are paving the way for scalable production methods .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane derivatives .

Mechanism of Action

The mechanism by which potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide exerts its effects is primarily through its interaction with molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance the compound’s binding affinity and selectivity for specific targets. This unique structure allows it to interact with various molecular pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[3-(oxolan-3-yl)bicyclo[11The oxolan-3-yl group provides additional sites for chemical modification, making it a versatile building block for various applications in chemistry and materials science .

Properties

Molecular Formula

C9H13BF3KO

Molecular Weight

244.11 g/mol

IUPAC Name

potassium;trifluoro-[3-(oxolan-3-yl)-1-bicyclo[1.1.1]pentanyl]boranuide

InChI

InChI=1S/C9H13BF3O.K/c11-10(12,13)9-4-8(5-9,6-9)7-1-2-14-3-7;/h7H,1-6H2;/q-1;+1

InChI Key

ATTYRPDFYQJFKZ-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CC(C1)(C2)C3CCOC3)(F)(F)F.[K+]

Origin of Product

United States

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